molecular formula C10H10N2O B1363270 5-Methoxyquinolin-8-amine CAS No. 30465-68-0

5-Methoxyquinolin-8-amine

Cat. No.: B1363270
CAS No.: 30465-68-0
M. Wt: 174.2 g/mol
InChI Key: MFLLTRMMFHENCM-UHFFFAOYSA-N
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Description

5-Methoxyquinolin-8-amine is a substituted quinoline derivative with the molecular formula C10H10N2O. It is known for its role as a directing group in organic synthesis, particularly in the activation of C-H bonds. This compound has garnered interest due to its versatile applications in various fields, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

5-Methoxyquinolin-8-amine plays a significant role in biochemical reactions, particularly in the activation of carbon-hydrogen bonds. It interacts with various enzymes and proteins, facilitating the synthesis of complex molecules. For instance, it has been used in the synthesis of pyrrolidones by assisting in the activation of carbon-hydrogen bonds . The compound’s interactions with enzymes such as palladium-catalyzed systems highlight its utility in mediating chemical transformations .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exhibits potent antimalarial activity, affecting the growth and survival of Plasmodium species . Additionally, it has demonstrated antifungal and antibacterial properties, impacting various cellular processes in pathogenic microorganisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand, binding to enzymes and proteins to modulate their activity. For example, its role in the activation of carbon-hydrogen bonds involves binding to palladium catalysts, facilitating the formation of new chemical bonds . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimalarial and antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s role in the activation of carbon-hydrogen bonds is a key aspect of its involvement in metabolic pathways . Additionally, its interactions with enzymes such as palladium catalysts facilitate the synthesis of complex molecules, influencing overall metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are critical factors that determine its bioavailability and efficacy in biochemical applications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxyquinolin-8-amine can be synthesized using 5-chloro-2-nitroaniline as a starting material. The process involves the reduction of 5-methoxy-8-nitroquinoline using palladium on activated charcoal and hydrogen in ethanol at room temperature. The reaction typically takes about six hours and yields a yellow solid . Another method involves heating a suspension of 5-methoxy-8-nitroquinoline and tin chloride in ethanol to reflux for one hour, followed by purification through flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyquinolin-8-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium on activated charcoal, hydrogen, tin chloride, and various halogenating agents. Reaction conditions often involve room temperature or reflux in ethanol .

Major Products Formed

Major products formed from reactions involving this compound include halogenated quinoline derivatives and complex pyrrolidinones. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxyquinolin-8-amine stands out due to its dual role as a directing group in organic synthesis and its potent biological activity. Its ability to mediate C-H activation and its broad-spectrum anti-infective properties make it a unique and valuable compound in both research and industrial applications .

Properties

IUPAC Name

5-methoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLLTRMMFHENCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=NC2=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354621
Record name 5-methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30465-68-0
Record name 5-methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxyquinolin-8-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a similar fashion using route 2 general procedure 4, 5-methoxy-8-nitroquinoline 585 (550 mg, 2.69 mmol), SnCl2 (1.53 g, 8.08 mmol), 6N HCl (3 drops) and MeOH (15 ml) for 1.3 h at 70° C. for 4 h gave the title compound (430 mg, 91%) which was used in the next step without further purification.
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
1.53 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
91%

Synthesis routes and methods II

Procedure details

In a similar fashion using route 2 general procedure 4, 5-methoxy-8-nitroquinoline (Intermediate 66) (550 mg, 2.69 mmol), tin (II) chloride (1.53 mg, 8.07 mmol) and 6 N HCl (3 drops) gave the title compound (430 mg, 91%).
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.53 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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